molecular formula C15H21NO3 B5521836 1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol

1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol

Cat. No.: B5521836
M. Wt: 263.33 g/mol
InChI Key: HEHRWGJHKQVWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.15214353 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Development

1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol plays a significant role in the synthesis of complex molecules, especially in the pharmaceutical sector. Its utility is showcased in the development of taxol analogs and derivatives, which are crucial in cancer treatment due to their potent antitumor properties. The asymmetric synthesis of the enantiomerically pure taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenyl-isoserine, and its analogs highlights the importance of this compound in achieving high enantiomeric purity in drug molecules. This process involves chiral ester enolate-imine condensation, demonstrating the chemical's role in creating optically pure compounds for therapeutic applications (Ojima et al., 1992).

Role in Synthesis of β-Lactam Derivatives

β-Lactam derivatives, essential components of several antibiotics, are synthesized using processes that involve this compound. The creation of these compounds through methods like the Reformatsky-type cyclization highlights the chemical's versatility in generating functionalized prolines and bicyclic or tricyclic β-lactams. Such syntheses are critical for developing new antibiotics with potential applications in treating bacterial infections, demonstrating the compound's broad utility in medicinal chemistry (Jacobsen et al., 2002).

Contribution to Methodologies in Organic Synthesis

The chemical also contributes significantly to advancing synthetic methodologies in organic chemistry. Its involvement in the stereoselective synthesis of azetidinones and the development of new catalytic reactions for synthesizing biologically active compounds illustrates its importance in refining synthetic strategies. These advancements not only enhance the efficiency and selectivity of chemical reactions but also open up new avenues for the synthesis of complex organic molecules with potential pharmaceutical applications (Barrett et al., 2002).

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,19)7-6-11-4-3-5-12(8-11)14(18)16-9-13(17)10-16/h3-5,8,13,17,19H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHRWGJHKQVWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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